N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide is a complex organic compound that features a piperazine ring, a methoxybenzoyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via acylation reactions using 4-methoxybenzoyl chloride and a suitable base like triethylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions involving 2-chlorophenylamine and the intermediate piperazine derivative.
Final Acetylation: The final step involves acetylation of the piperazine derivative using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or the methoxybenzoyl group.
Reduction: Reduced derivatives of the piperazine ring or the methoxybenzoyl group.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide: Unique due to its specific substitution pattern and functional groups.
N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20ClN3O4 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-28-14-8-6-13(7-9-14)20(27)24-11-10-22-19(26)17(24)12-18(25)23-16-5-3-2-4-15(16)21/h2-9,17H,10-12H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
PZXJDJTVFVUBIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.